molecular formula C13H21N B1314345 N-(2-phenylethyl)pentan-1-amine CAS No. 80377-02-2

N-(2-phenylethyl)pentan-1-amine

Cat. No. B1314345
CAS RN: 80377-02-2
M. Wt: 191.31 g/mol
InChI Key: QHFQOMTWWHDQPQ-UHFFFAOYSA-N
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Description

“N-(2-phenylethyl)pentan-1-amine” is a chemical compound with the molecular formula C13H21N . It has an average mass of 191.313 Da and a monoisotopic mass of 191.167404 Da .


Synthesis Analysis

The synthesis of amines like “N-(2-phenylethyl)pentan-1-amine” can involve several methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of “N-(2-phenylethyl)pentan-1-amine” consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

Amines like “N-(2-phenylethyl)pentan-1-amine” typically exhibit reactions such as protonation, alkylation, acylation, and condensation with carbonyls .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Bicyclo[1.1.1]pentan-1-amines

Research has shown new synthetic routes to bicyclo[1.1.1]pentan-1-amines, compounds structurally related to N-(2-phenylethyl)pentan-1-amine, highlighting their importance in medicinal chemistry. For example, a study detailed a novel route from 1-azido-3-iodobicyclo[1.1.1]pentane, offering a flexible and scalable alternative for synthesizing this moiety, underscoring its synthetic accessibility and potential versatility in chemical synthesis (Goh et al., 2014).

Innovations in Catalysis

A study on the liquid phase hydrogenation of alkynes using palladium catalysts and specific modifiers, including pentyl amine (a structural relative of the compound ), demonstrated the ability to enhance selectivity and activity in chemical reactions, offering insights into green chemistry applications (García et al., 2011).

Applications in Material Science

Advanced Material Synthesis

Research into the aminoalkylation of [1.1.1]propellane leading to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines showcased methods for efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method is crucial for the development of new materials and molecules with potential applications in various fields, including drug discovery and material science (Hughes et al., 2019).

Future Directions

The future directions for “N-(2-phenylethyl)pentan-1-amine” and similar compounds could involve further exploration of their therapeutic potential and selectivity/antitarget issues . This could provide an appealing opportunity for researchers to summarize 2-phenethylamines target binding and therapeutic scope .

properties

IUPAC Name

N-(2-phenylethyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFQOMTWWHDQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512829
Record name N-(2-Phenylethyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)pentan-1-amine

CAS RN

80377-02-2
Record name N-(2-Phenylethyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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